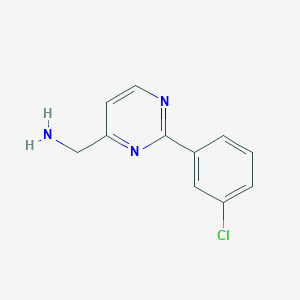

(2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine

Description

(2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine is a pyrimidine derivative featuring a methanamine group at the 4-position and a 3-chlorophenyl substituent at the 2-position. This compound’s structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery. The chlorine atom enhances lipophilicity and influences electronic effects, while the pyrimidine core provides a scaffold for interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C11H10ClN3 |

|---|---|

Molecular Weight |

219.67 g/mol |

IUPAC Name |

[2-(3-chlorophenyl)pyrimidin-4-yl]methanamine |

InChI |

InChI=1S/C11H10ClN3/c12-9-3-1-2-8(6-9)11-14-5-4-10(7-13)15-11/h1-6H,7,13H2 |

InChI Key |

CCVIKHVDAVYRII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=CC(=N2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine typically involves the reaction of 3-chlorobenzonitrile with guanidine to form the pyrimidine ring, followed by the introduction of the methanamine group through reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for the hydrogenation step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as Pd/C or Raney nickel are employed in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Conversion to primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The compound may bind to active sites of enzymes, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations from Structural Comparisons

Heterocyclic Core Modifications :

- Pyrimidine vs. pyridine or thiazole: Pyrimidine’s nitrogen-rich structure facilitates stronger hydrogen bonding and π-π interactions compared to pyridine or thiazole derivatives .

- Thiophene and thiazole substitutions introduce sulfur atoms, which may enhance electrophilicity and redox activity .

Substituent Effects: Chlorine vs. Cyclopentyl vs. Aromatic Groups: Cyclopentyl substituents (e.g., in ) introduce steric hindrance, reducing off-target interactions but possibly limiting binding pocket accessibility .

Biological Activity Trends: Piperazine- and piperidine-containing analogs (e.g., and ) show enhanced solubility and central nervous system (CNS) penetration due to their basic nitrogen atoms .

Biological Activity

(2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 3-chlorophenyl group and a methanamine moiety. Its structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including (2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, particularly breast cancer models.

Cytotoxicity Studies

-

Cell Lines Tested : The compound was tested against several cell lines, including:

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

- A549 (lung cancer)

-

IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined to assess the potency of the compound:

- MCF-7: IC50 = 13.42 μg/mL (0.045 μM)

- MDA-MB-231: IC50 = 27.6 μM

- A549: IC50 = 3.36 μM

These values indicate that the compound exhibits significant cytotoxicity, particularly towards MCF-7 cells, suggesting its potential as an anticancer agent.

The proposed mechanisms through which (2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine exerts its anticancer effects include:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, primarily affecting the G1 phase, leading to reduced proliferation rates in sensitive cell lines.

- Induction of Apoptosis : Evidence suggests that the compound may activate apoptotic pathways, including caspase activation and DNA fragmentation, contributing to cell death in tumor cells.

Structure-Activity Relationship (SAR)

The biological activity of (2-(3-Chlorophenyl)pyrimidin-4-yl)methanamine can be correlated with its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| 3-Chlorophenyl Substitution | Increases potency against MCF-7 cells |

| Methanamine Moiety | Essential for interaction with biological targets |

Research indicates that modifications to the pyrimidine core or the substitution patterns can significantly alter the compound's efficacy and selectivity towards different cancer types.

Case Studies and Research Findings

- Study on Thieno[2,3-d]pyrimidine Derivatives : A related study synthesized thieno[2,3-d]pyrimidine derivatives and assessed their anti-proliferative properties against various cancer cell lines. The findings indicated that compounds with similar structural motifs exhibited comparable cytotoxic effects, reinforcing the therapeutic potential of pyrimidine derivatives .

- Mechanistic Insights : Investigations into the antioxidant properties of thieno[2,3-d]pyrimidine derivatives revealed that these compounds could mitigate oxidative stress in cancer cells, potentially enhancing their anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.